molecular formula C14H11NO B142957 2-Acetylcarbazole CAS No. 23592-74-7

2-Acetylcarbazole

Cat. No.: B142957
CAS No.: 23592-74-7
M. Wt: 209.24 g/mol
InChI Key: UTQDTPYWVOXWMK-UHFFFAOYSA-N
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Description

2-Acetylcarbazole (2-AC) is an organic compound that has been used in scientific research for over a century. It is a derivative of carbazole, a heterocyclic aromatic compound, and is similar to its parent compound in terms of structure and properties. 2-AC has been used in a variety of research applications, including as a fluorescent dye, a probe for imaging and spectroscopy, and as a reagent for chemical synthesis.

Scientific Research Applications

Antimalarial Activity

2-Acetylcarbazole derivatives have shown significant potential in antimalarial activity. A study by Strödke et al. (2015) demonstrates that annomontine analogues derived from 1-acetylcarbazoles inhibit Plasmodium falciparum CDC-like kinases (CLK) and exhibit antimalarial properties (Strödke, Gehring, & Bracher, 2015).

Cancer Therapy

Venkatesh et al. (2016) explored the use of an acetylcarbazole-based framework as a fluorescent photoremovable protecting group (FPRPG) for controlled release of anticancer drugs. Their study showcases a dual drug delivery system using acetylcarbazole to release two different anticancer drugs, highlighting its potential in cancer therapy (Venkatesh et al., 2016).

Synthesis Methods

Research by Nagarajan and Perumal (2004) presented a method for synthesizing acetylcarbazoles, highlighting the chemical processes involved in creating derivatives of this compound for various applications (Nagarajan & Perumal, 2004).

DNA Interactions

Alam et al. (2022) investigated the interactions of various carbazole derivatives, including 4-acetylcarbazole, with calf-thymus DNA. Their findings indicate that these compounds predominantly bind to DNA grooves, with 4-acetylcarbazole showing the highest binding interactions, suggesting its potential in genetic research (Alam et al., 2022).

Hydrogen Storage Material

A study by Choi et al. (2016) explored the use of carbazole-based compounds, including n-acetylcarbazole, as liquid organic hydrogen carriers (LOHCs). They evaluated the thermodynamic efficiencies of these compounds for hydrogen storage and release, highlighting their potential in energy storage solutions (Choi et al., 2016).

Safety and Hazards

2-Acetylcarbazole is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Proper safety measures should be taken while handling this compound.

Future Directions

Carbazole-based compounds, including 2-Acetylcarbazole, have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, which make them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors . Therefore, the future directions of this compound could involve further exploration and development in these areas.

Mechanism of Action

Target of Action

Carbazole derivatives have been synthesized and evaluated as free radical scavengers . This suggests that the compound may interact with free radicals in the body, neutralizing them and preventing them from causing cellular damage.

Mode of Action

It is known that carbazole derivatives can act as free radical scavengers . This means that they can donate an electron to a free radical, neutralizing it and preventing it from causing cellular damage. The carbazole group in the compound structure may be responsible for this electron-donating ability.

Biochemical Pathways

By neutralizing free radicals, it could help to prevent oxidative damage to cells and tissues, which is implicated in a variety of diseases including cancer, cardiovascular disease, and neurodegenerative disorders .

Result of Action

The primary result of 2-Acetylcarbazole’s action as a free radical scavenger would be the reduction of oxidative stress in the body. By neutralizing free radicals, it could potentially prevent or mitigate the cellular damage associated with oxidative stress. This could have broad implications for health, as oxidative stress is implicated in a variety of diseases .

Properties

IUPAC Name

1-(9H-carbazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-9(16)10-6-7-12-11-4-2-3-5-13(11)15-14(12)8-10/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQDTPYWVOXWMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40295953
Record name 2-Acetylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23592-74-7
Record name 23592-74-7
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Record name 2-Acetylcarbazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetylcarbazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-acetylcarbazole in the synthesis of quinolinyl-substituted carbazole derivatives?

A1: this compound serves as a crucial starting material in the synthesis of quinolinyl-substituted carbazole derivatives []. The research paper describes its use in a Friedländer condensation reaction with 4-phenylquinoline-3-carbaldehyde in the presence of acid. This reaction leads to the formation of either 2-(4-phenylquinolinyl)carbazole or 3,6-bis[2-(4-phenylquinolinyl)]carbazole depending on the starting carbazole derivative used (this compound or 3,6-diacetylcarbazole, respectively) [].

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